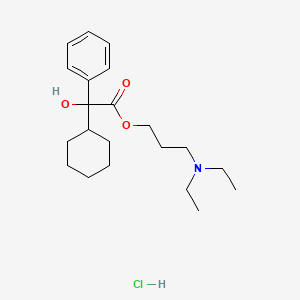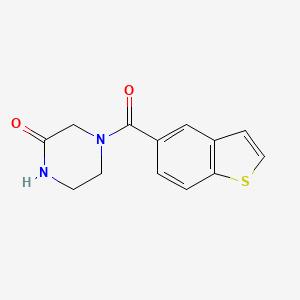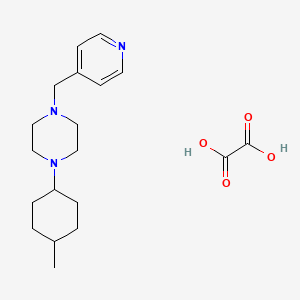![molecular formula C20H30N2O B4883811 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4883811.png)
4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole, also known as DIPP, is a chemical compound that has been studied for its potential therapeutic applications in various fields of medicine.
Mecanismo De Acción
The mechanism of action of 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole is not fully understood, but it is believed to act through multiple pathways. In cancer research, 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been shown to inhibit the activity of the AKT/mTOR pathway, which is involved in cell growth and survival. In inflammation research, 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been shown to inhibit the activity of the NF-κB pathway, which is involved in the production of inflammatory cytokines. In neurological disorder research, 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been shown to reduce oxidative stress and inflammation, which are believed to contribute to the development of neurological disorders.
Biochemical and Physiological Effects:
4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. In inflammation research, 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been shown to reduce the production of inflammatory cytokines and inhibit the activation of immune cells. In neurological disorder research, 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been shown to reduce oxidative stress and inflammation, improve neuronal survival, and enhance cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has several advantages for lab experiments, including its high purity and stability, its ability to penetrate cell membranes, and its low toxicity. However, 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole also has some limitations, including its limited solubility in aqueous solutions, its potential for off-target effects, and its lack of specificity for certain cellular targets.
Direcciones Futuras
There are several future directions for research on 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole, including its potential therapeutic applications in other fields of medicine, its optimization for clinical use, and its development as a drug candidate. Additionally, further research is needed to fully understand the mechanism of action of 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole and its potential off-target effects. Finally, research is needed to identify new compounds that are structurally similar to 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole and may have similar or improved therapeutic properties.
Métodos De Síntesis
The synthesis of 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole involves the reaction of 2,6-diisopropylphenol with propargyl bromide to form 3-(2,6-diisopropylphenoxy)propyne. This compound is then reacted with hydrazine hydrate to form 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole. The synthesis of 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been optimized to increase yield and purity, making it more suitable for research purposes.
Aplicaciones Científicas De Investigación
4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. In cancer research, 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation research has shown that 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, 4-[3-(2,6-diisopropylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
4-[3-[2,6-di(propan-2-yl)phenoxy]propyl]-3,5-dimethyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c1-13(2)17-9-7-10-18(14(3)4)20(17)23-12-8-11-19-15(5)21-22-16(19)6/h7,9-10,13-14H,8,11-12H2,1-6H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLZSHOSIXXQLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCOC2=C(C=CC=C2C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-[2,6-di(propan-2-yl)phenoxy]propyl]-3,5-dimethyl-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-furyl)-7-methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4883731.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4883736.png)
![N-[2-(2-pyrazinyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4883738.png)

![N-(3-ethynylphenyl)-3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzamide](/img/structure/B4883778.png)
![2-chloro-N-{3-[(2-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B4883781.png)


![7-[3-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4883797.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-N-(2,3-dihydro-1H-inden-2-yl)-3-methoxybenzamide](/img/structure/B4883818.png)
![1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B4883825.png)
![4-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4883826.png)
![4-[3-(2,4-dichloro-6-methylphenoxy)propyl]morpholine oxalate](/img/structure/B4883828.png)
![4-(2-bromophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4883834.png)